1H-Benzimidazole-1-ethanamine, alpha-(4-chlorophenyl)-
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Overview
Description
1H-Benzimidazole-1-ethanamine, alpha-(4-chlorophenyl)- is a synthetic compound belonging to the benzimidazole class. Benzimidazoles are known for their wide range of biological activities and are often used in pharmaceuticals for their antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1H-Benzimidazole-1-ethanamine, alpha-(4-chlorophenyl)- typically involves the reaction of benzimidazole with an appropriate ethanamine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve more advanced techniques such as continuous flow synthesis to increase yield and efficiency .
Chemical Reactions Analysis
1H-Benzimidazole-1-ethanamine, alpha-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1H-Benzimidazole-1-ethanamine, alpha-(4-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-ethanamine, alpha-(4-chlorophenyl)- involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria .
Comparison with Similar Compounds
1H-Benzimidazole-1-ethanamine, alpha-(4-chlorophenyl)- can be compared with other benzimidazole derivatives such as:
Properties
CAS No. |
927997-01-1 |
---|---|
Molecular Formula |
C15H14ClN3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-chlorophenyl)ethanamine |
InChI |
InChI=1S/C15H14ClN3/c16-12-7-5-11(6-8-12)13(17)9-19-10-18-14-3-1-2-4-15(14)19/h1-8,10,13H,9,17H2 |
InChI Key |
WUGNQWBUQGVHCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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